molecular formula C20H15N3O2S B2662271 (4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone CAS No. 318255-99-1

(4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2662271
CAS No.: 318255-99-1
M. Wt: 361.42
InChI Key: SILXFJMHNVNEHA-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiazolyl group, and a pyrazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrazole Formation: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-ketoesters.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings with the methoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, (4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial, anti-inflammatory, and anticancer agent.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Interaction with DNA/RNA: It may bind to nucleic acids, interfering with replication or transcription processes.

    Modulation of Receptor Activity: The compound can act as an agonist or antagonist to various receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(3-(2-thiazolyl)-1H-pyrazol-1-yl)methanone
  • (4-Methoxyphenyl)(3-(2-phenyl-1,3-oxazol-5-yl)-1H-pyrazol-1-yl)methanone
  • (4-Methoxyphenyl)(3-(2-phenyl-1,3-imidazol-5-yl)-1H-pyrazol-1-yl)methanone

Uniqueness

What sets (4-Methoxyphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both thiazole and pyrazole rings in a single molecule is relatively rare and offers a distinctive profile for interaction with biological targets.

This compound’s versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable subject of study.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-16-9-7-15(8-10-16)20(24)23-12-11-17(22-23)18-13-21-19(26-18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILXFJMHNVNEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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